acetic acid;(E)-dodec-10-en-1-ol

Geometric isomer specificity Pheromone trap capture Phyllonorycter blancardella

Acetic acid;(E)-dodec-10-en-1-ol — systematically designated (E)-dodec-10-en-1-yl acetate or E10-12:Ac (CAS 35153-09-4) — is a monounsaturated fatty acid ester with molecular formula C₁₄H₂₆O₂ and molecular weight 226.35 g/mol. The compound features a 12-carbon linear chain bearing a trans (E) double bond at position 10 and a terminal acetate ester moiety, with a predicted boiling point of 281.6 ± 9.0 °C and density of 0.881 ± 0.06 g/cm³.

Molecular Formula C14H28O3
Molecular Weight 244.37 g/mol
Cat. No. B12289954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;(E)-dodec-10-en-1-ol
Molecular FormulaC14H28O3
Molecular Weight244.37 g/mol
Structural Identifiers
SMILESCC=CCCCCCCCCCO.CC(=O)O
InChIInChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+;
InChIKeyMMIFTSNMPPGKAI-SQQVDAMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetic Acid;(E)-Dodec-10-en-1-ol (E10-12:Ac): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Acetic acid;(E)-dodec-10-en-1-ol — systematically designated (E)-dodec-10-en-1-yl acetate or E10-12:Ac (CAS 35153-09-4) — is a monounsaturated fatty acid ester with molecular formula C₁₄H₂₆O₂ and molecular weight 226.35 g/mol [1]. The compound features a 12-carbon linear chain bearing a trans (E) double bond at position 10 and a terminal acetate ester moiety, with a predicted boiling point of 281.6 ± 9.0 °C and density of 0.881 ± 0.06 g/cm³ . It is a well-characterized lepidopteran sex pheromone component deployed in integrated pest management (IPM) programs targeting multiple economically important tortricid and gracillariid species, including the spotted tentiform leafminer (Phyllonorycter blancardella), pea moth (Cydia nigricana), and soybean pod borer (Leguminivora glycinivorella) .

Why Generic Substitution of Acetic Acid;(E)-Dodec-10-en-1-ol Fails: The Quantitative Case Against In-Class Interchangeability


Substituting E10-12:Ac with a closely related dodecenyl acetate analog — even one differing by a single geometric isomer, double-bond position, or terminal functional group — can collapse trap capture to near-zero or convert an attractant into a behavioral inhibitor. In Phyllonorycter blancardella, the (Z)-isomer Z10-12:Ac captures only 2% of the moths captured by E10-12:Ac [1], while the dienic analog E4,E10-12:Ac is not even present in the female pheromone gland and is less than half as attractive [2]. Critically, the free alcohol (E)-10-dodecen-1-ol (E10-12:OH) is not merely less active — it is a documented selective inhibitor of E10-12:Ac-mediated attraction in Cydia nigricana while leaving the alternative attractant E,E8,10-12:Ac unaffected [3]. These findings demonstrate that procurement decisions based solely on carbon-chain length or nominal structural similarity carry a high risk of functional failure; the specific combination of (E)-10 unsaturation and terminal acetate esterification is a non-negotiable determinant of biological activity.

Acetic Acid;(E)-Dodec-10-en-1-ol: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


E vs Z Geometric Isomer Discrimination: 50-Fold Capture Differential in Spotted Tentiform Leafminer

The (E)-configured acetate E10-12:Ac is overwhelmingly dominant over its (Z)-isomer in field trapping of Phyllonorycter blancardella. In direct head-to-head field experiments, traps baited with (Z)-10-dodecen-1-yl acetate (Z10-12:Ac) captured only 2% of the male moths captured in traps baited with E10-12:Ac, representing an approximately 50-fold difference in trap efficiency [1]. The Z-isomer constitutes only 1.6% of the natural pheromone gland content and does not enhance trap catch when blended with the major component E10-12:Ac [1].

Geometric isomer specificity Pheromone trap capture Phyllonorycter blancardella

E10-12:Ac vs E4,E10-12:Ac: ≥2-Fold Superior Attractiveness and Natural Gland Authenticity

The dienic acetate (4E,10E)-dodecadien-1-yl acetate (E4,E10-12:Ac) has been reported as attractive to P. blancardella in some geographic populations but was found to be entirely absent from the pheromone glands of the Ontario, Canada population [1]. In direct comparative field trapping, E10-12:Ac was two-fold or more attractive than E4,E10-12:Ac, and the addition of E4,E10-12:Ac did not enhance the attractiveness of E10-12:Ac [2]. Electroantennogram (EAG) responses were similar between the two compounds, but this electrophysiological equivalence did not translate to behavioral equivalence in the field [2].

Dienic analog discrimination Pheromone gland authenticity Field trapping efficacy

Acetate vs Free Alcohol: Functional Antagonism — E10-12:OH Inhibits E10-12:Ac Selectively and Is Behaviorally Inert

The free alcohol (E)-10-dodecen-1-ol (E10-12:OH) exhibits a fundamentally different — and often antagonistic — biological profile compared to its acetate ester counterpart. In field trials with Cydia nigricana, E10-12:OH was identified as a selective inhibitor of E10-12:Ac: it suppressed trap catches when co-exposed with E10-12:Ac but had no inhibitory effect on the alternative attractant (E,E)-8,10-dodecadien-1-yl acetate (E,E8,10-12:Ac) [1]. In the soybean pod borer Leguminivora glycinivorella, E10-12:OH was behaviorally inactive when tested alone, capturing only 0.38 ± 0.12 males/trap/day at the 0.1 mg dose, compared to 10.25 ± 0.54 males/trap/day for E10-12:Ac at the same dose — a 27-fold difference [2]. Similarly, in P. blancardella, E10-12:OH was not attractive when tested individually, despite constituting 4.6% of the natural pheromone gland content [3].

Acetate-alcohol functional specificity Pheromone inhibition Structure-activity relationship

Synergistic Binary Blend Optimization: 5.4-Fold Capture Enhancement at 10:1 Ratio with EE-8,10-12:Ac

E10-12:Ac functions not only as a standalone attractant but as a potent synergist when combined with the dienic main pheromone component (E,E)-8,10-dodecadienyl acetate (EE-8,10-12:Ac) for Leguminivora glycinivorella. At an optimized molecular ratio of 10:1 (EE-8,10-12:Ac : E10-12:Ac), the binary blend captured 55 males/trap/day, compared to 10.21 males/trap/day for EE-8,10-12:Ac administered alone — a 5.4-fold enhancement [1]. In contrast, a 2:5 ratio (natural type II) yielded only 4.0 males/trap/day, demonstrating that the ratio is a critical performance parameter and that incorrect blending can suppress rather than enhance attraction [1]. Additionally, E10-12:Ac alone at 0.1 mg dose captured 10.25 ± 0.54 males/trap/day, statistically equivalent to EE-8,10-12:Ac alone (10.56 ± 1.41), confirming its viability as a primary attractant component when the dienic compound is unavailable or cost-prohibitive [1].

Binary pheromone blend Synergistic ratio optimization Soybean pod borer monitoring

Field Longevity: ≥3-Month Sustained Attractiveness Enables Season-Long Monitoring Without Lure Replacement

The field persistence of E10-12:Ac has been systematically evaluated and compared with E,E8,10-12:Ac. Lures containing E10-12:Ac, with or without antioxidant additives, in both natural rubber and polyethylene dispensers remained attractive to male Cydia nigricana after three months of continuous field exposure during the summer season [1]. In a controlled-release substrate study using natural rubber sleeve stoppers impregnated with 10 mg of E10-12:Ac, the evaporation rate was quantified as 0.03 mg/day at 10 °C rising to 0.08 mg/day at 25 °C under constant laboratory conditions, and 0.02–0.09 mg/day under fluctuating field temperature regimes (5–15 °C and 15–25 °C, respectively) [2]. Under orchard conditions, the observed evaporation rate reached up to 4.4-fold greater than laboratory predictions during the first 4 weeks, attributable to wind and environmental factors, with average rates ranging from 0.05 to 0.31 mg/day [2].

Pheromone lure longevity Field stability Sustained-release formulation

Positional Isomer Selectivity: E8-12:Ac Is an Inhibitor, Not a Substitute — Reinforcing C10-Specific Unsaturation

The double-bond position at C10 is a critical determinant of behavioral activity. The positional isomer (E)-8-dodecen-1-yl acetate (E8-12:Ac) is not merely a weaker attractant — it is a documented inhibitor of the natural pheromone EE-8,10-12:Ac in L. glycinivorella. When tested as a single compound, E8-12:Ac captured only 0.29 ± 0.11 males/trap/day at 0.1 mg (not significantly different from the blank control at 0.08 ± 0.04) and significantly decreased mean catch when added to traps baited with EE-8,10-12:Ac [1]. In contrast, E10-12:Ac at the same 0.1 mg dose captured 10.25 ± 0.54 males/trap/day — a 35-fold difference vs E8-12:Ac [1]. This positional specificity is further corroborated by the fact that in C. nigricana, only alcohols and acetates unsaturated at C-8, C-9, or C-10 greatly influenced moth captures, with (Z)- and (E)-8-dodecen-1-yl acetate inhibiting both major attractants [2].

Positional isomer specificity Pheromone antagonist Double-bond position

Acetic Acid;(E)-Dodec-10-en-1-ol: Evidence-Backed Application Scenarios for Research and Industrial Pest Management


Species-Specific Monitoring of Spotted Tentiform Leafminer (Phyllonorycter blancardella) in Apple Orchards

Deploy E10-12:Ac as a single-component lure in delta or wing traps at a standard load of 1–10 mg per dispenser for monitoring P. blancardella populations in commercial apple orchards. Field evidence confirms that E10-12:Ac alone is the essential and sufficient attractant component; the addition of minor gland constituents (E10-12:OH, 12:OH, Z10-12:Ac) does not enhance trap catch, and Z10-12:Ac captures only 2% of the moths relative to E10-12:Ac [1]. The quantified evaporation kinetics (0.03–0.08 mg/day at 10–25 °C) enable prediction of lure field life and schedule replacement intervals [2]. This scenario applies specifically to North American and European populations where E10-12:Ac has been validated as the major pheromone component [1][3].

High-Sensitivity Binary Lure for Soybean Pod Borer (Leguminivora glycinivorella) in East Asian Soybean Production

Formulate a binary blend of EE-8,10-12:Ac and E10-12:Ac at a precisely calibrated 10:1 molecular ratio to achieve a 5.4-fold capture enhancement (55 vs 10.21 males/trap/day) over the main component alone, as validated in Heilongjiang Province, China [1]. Alternative ratios (e.g., 2:5 natural type II) suppress captures to 4.0 males/trap/day and must be explicitly avoided [1]. The E10-12:Ac component must have E:Z isomeric purity ≥95:5 to match the validated synthetic specification; lower purity risks introducing the inhibitory Z-isomer [1]. This scenario is suitable for population monitoring, phenology modeling, and threshold-based spray decision support in soybean IPM programs across Northeast China.

Pea Moth (Cydia nigricana) Monitoring with Extended Field Longevity Lures in Pulse Crop Systems

Use E10-12:Ac in polyethylene or rubber dispensers for season-long C. nigricana monitoring in pea (Pisum sativum) fields. Lures containing E10-12:Ac remain attractive for ≥3 months under field conditions without antioxidant additives, making them operationally suitable for the full pea growing season with a single deployment [1]. When co-deploying with E,E8,10-12:Ac-based lures, ensure spatial separation to avoid cross-trap interference, as E,E8,10-12:Ac is approximately twice as efficient at close range while E10-12:Ac may exhibit different long-range plume characteristics [2]. Avoid any co-formulation with E10-12:OH, which selectively inhibits E10-12:Ac-mediated attraction but spares E,E8,10-12:Ac [3].

Mating Disruption Formulation Development Using Controlled-Release E10-12:Ac Dispensers

Utilize the fully parameterized evaporation profile of E10-12:Ac from natural rubber sleeve stoppers (0.03 mg/day at 10 °C to 0.31 mg/day in orchard conditions) to engineer mating disruption dispensers for P. blancardella with predictable release rates [1]. The laboratory-to-field correction factor of up to 4.4-fold must be incorporated into dispenser loading calculations [1]. At a loading of 10 mg per stopper, the linear release phase at constant temperatures up to 25 °C provides a well-characterized delivery window suitable for experimental mating disruption trials. This application scenario supports regulatory field efficacy studies requiring documented, reproducible pheromone release rates for product registration.

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